molecular formula C14H22 B1594179 5,9-Tetradecadiyne CAS No. 51255-61-9

5,9-Tetradecadiyne

Cat. No.: B1594179
CAS No.: 51255-61-9
M. Wt: 190.32 g/mol
InChI Key: MYMVMGJYNYKGGP-UHFFFAOYSA-N
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Description

5,9-Tetradecadiyne is an organic compound with the molecular formula C14H22. It is characterized by the presence of two alkynyl groups in its structure. This compound appears as a colorless to light yellow liquid and is flammable at room temperature. The primary use of this compound is as a reagent in organic synthesis, where it is utilized in the synthesis of other organic compounds, such as polyalkyne derivatives and polyalkyne conjugated polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,9-Tetradecadiyne generally involves the hydrogenation reaction of an alkyne. The process begins with the preparation of the corresponding alkyne compound through the reaction of magnesium iodide. This is followed by hydrogenation to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,9-Tetradecadiyne undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under high pressure and temperature.

    Substitution: Common reagents include halogens and halogenating agents. The reaction typically occurs under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield diketones, while reduction may yield alkanes. Substitution reactions may yield halogenated derivatives of this compound.

Scientific Research Applications

5,9-Tetradecadiyne has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 5,9-Tetradecadiyne exerts its effects involves the interaction of its alkynyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butadiyne: A compound with two alkynyl groups but a shorter carbon chain.

    1,7-Octadiyne: A compound with two alkynyl groups and a medium-length carbon chain.

    1,10-Decadiyne: A compound with two alkynyl groups and a longer carbon chain.

Uniqueness of 5,9-Tetradecadiyne

This compound is unique due to its specific carbon chain length and the position of its alkynyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of polyalkyne derivatives and polyalkyne conjugated polymers .

Properties

IUPAC Name

tetradeca-5,9-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMVMGJYNYKGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199263
Record name 5,9-Tetradecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51255-61-9
Record name 5,9-Tetradecadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051255619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,9-Tetradecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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